molecular formula C13H17BrN2O2 B1399340 1-(3-((6-Bromopyridin-2-yl)methyl)pyrrolidin-1-yl)-2-methoxyethanone CAS No. 1316221-42-7

1-(3-((6-Bromopyridin-2-yl)methyl)pyrrolidin-1-yl)-2-methoxyethanone

Cat. No. B1399340
M. Wt: 313.19 g/mol
InChI Key: QWPQOXOZIAOBEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(3-((6-Bromopyridin-2-yl)methyl)pyrrolidin-1-yl)-2-methoxyethanone” is a chemical compound with the molecular formula C12H15BrN2O . It is available for purchase from various chemical suppliers .

Scientific Research Applications

Antibacterial Activity

Research on related compounds like 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile shows they have been used as substrates for synthesizing new cyanopyridine derivatives with significant antibacterial activity against a range of aerobic and anaerobic bacteria. Minimal inhibitory concentration values of these compounds ranged from 6.2 to 100 µg/mL, indicating their potential in antimicrobial applications (Bogdanowicz et al., 2013).

Catalyst Development

Palladium complexes involving (imino)pyridine ligands have been developed for applications in catalysis, specifically in ethylene dimerization. These complexes have exhibited high catalytic activities, demonstrating the potential of pyridine derivatives in developing selective catalysts for industrial processes (Nyamato et al., 2015).

Formation of Pyridylcarbene

Studies on bromo-substituted pyridines have shown their ability to form pyridylcarbene intermediates, which are essential in organic synthesis. This process involves the formation of various pyridine derivatives, highlighting the versatility of pyridine-based compounds in synthetic chemistry (Abarca et al., 2006).

Synthesis of Aminopyrroles

Research into the synthesis of aminopyrroles using trifluoromethyl-containing building blocks, including pyridine derivatives, has been conducted. These synthesized compounds have potential applications in medicinal chemistry and drug development (Khlebnikov et al., 2018).

properties

IUPAC Name

1-[3-[(6-bromopyridin-2-yl)methyl]pyrrolidin-1-yl]-2-methoxyethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O2/c1-18-9-13(17)16-6-5-10(8-16)7-11-3-2-4-12(14)15-11/h2-4,10H,5-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWPQOXOZIAOBEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCC(C1)CC2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-((6-Bromopyridin-2-yl)methyl)pyrrolidin-1-yl)-2-methoxyethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-((6-Bromopyridin-2-yl)methyl)pyrrolidin-1-yl)-2-methoxyethanone
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1-(3-((6-Bromopyridin-2-yl)methyl)pyrrolidin-1-yl)-2-methoxyethanone
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1-(3-((6-Bromopyridin-2-yl)methyl)pyrrolidin-1-yl)-2-methoxyethanone
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1-(3-((6-Bromopyridin-2-yl)methyl)pyrrolidin-1-yl)-2-methoxyethanone
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1-(3-((6-Bromopyridin-2-yl)methyl)pyrrolidin-1-yl)-2-methoxyethanone
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1-(3-((6-Bromopyridin-2-yl)methyl)pyrrolidin-1-yl)-2-methoxyethanone

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